2-Fluoro-5-iodo-N-methylbenzamide 2-Fluoro-5-iodo-N-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 866683-76-3
VCID: VC5867860
InChI: InChI=1S/C8H7FINO/c1-11-8(12)6-4-5(10)2-3-7(6)9/h2-4H,1H3,(H,11,12)
SMILES: CNC(=O)C1=C(C=CC(=C1)I)F
Molecular Formula: C8H7FINO
Molecular Weight: 279.053

2-Fluoro-5-iodo-N-methylbenzamide

CAS No.: 866683-76-3

Cat. No.: VC5867860

Molecular Formula: C8H7FINO

Molecular Weight: 279.053

* For research use only. Not for human or veterinary use.

2-Fluoro-5-iodo-N-methylbenzamide - 866683-76-3

Specification

CAS No. 866683-76-3
Molecular Formula C8H7FINO
Molecular Weight 279.053
IUPAC Name 2-fluoro-5-iodo-N-methylbenzamide
Standard InChI InChI=1S/C8H7FINO/c1-11-8(12)6-4-5(10)2-3-7(6)9/h2-4H,1H3,(H,11,12)
Standard InChI Key NNDGUGOBUSETHO-UHFFFAOYSA-N
SMILES CNC(=O)C1=C(C=CC(=C1)I)F

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

2-Fluoro-5-iodo-N-methylbenzamide features a benzamide backbone substituted with fluorine at the 2-position and iodine at the 5-position, with a methyl group attached to the amide nitrogen (Figure 1). The IUPAC name, 2-fluoro-5-iodo-N-methylbenzamide, reflects this substitution pattern . The presence of halogens (F and I) introduces electronic effects that influence reactivity and intermolecular interactions, such as hydrogen bonding (1 donor, 1 acceptor) .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC8H7FINO\text{C}_8\text{H}_7\text{FINO}
Molecular Weight279 Da
LogP2.12
Polar Surface Area29 Ų
Rotatable Bonds1
Hydrogen Bond Donors1
Hydrogen Bond Acceptors1

Synthesis and Production

Challenges and Optimizations

Iodination reactions often face challenges such as regioselectivity and byproduct formation. The use of directing groups (e.g., amides) can enhance para-selectivity, as seen in related compounds . Additionally, optimizing reaction temperature (e.g., 60°C) and solvent choice (e.g., dichloroethane) may improve yields .

Physicochemical Characteristics

Solubility and Stability

The compound’s solubility profile is influenced by its moderate LogP, suggesting preferential solubility in organic solvents like chloroform or methanol . Stability data indicate sensitivity to moisture, necessitating storage under inert conditions .

Spectroscopic Data

While explicit spectral data for 2-fluoro-5-iodo-N-methylbenzamide are unavailable, analogous compounds provide insights:

  • 1H^1\text{H} NMR: Expected signals include a singlet for the amide proton (~10 ppm) and aromatic protons split by fluorine and iodine coupling .

  • Mass Spectrometry: A molecular ion peak at m/z 279 and fragments corresponding to loss of iodine (127 Da) or fluorine (19 Da) .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

Halogenated benzamides are pivotal in developing kinase inhibitors and androgen receptor antagonists . The iodine atom in 2-fluoro-5-iodo-N-methylbenzamide offers a handle for further functionalization, such as Suzuki-Miyaura cross-coupling, to create biaryl structures common in drug candidates.

Table 2: Supplier Details (Enamine Ltd)

Pack SizePrice ($)Lead Time
1 mg83TBD
20 mg123TBD

Future Directions and Challenges

Synthetic Advancements

Electrochemical methods, such as those used for oxidizing N-alkylamides , could offer greener alternatives for synthesizing benzamide derivatives. Scaling production while maintaining cost-effectiveness remains a hurdle, particularly for iodine-containing compounds.

Biological Evaluation

Future studies should explore the bioactivity of 2-fluoro-5-iodo-N-methylbenzamide, particularly its potential as a kinase inhibitor or radiopharmaceutical component, leveraging iodine’s isotopic properties.

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